molecular formula C27H44O3 B10763666 5-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7A-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexane-1,3-diol

5-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7A-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexane-1,3-diol

Cat. No.: B10763666
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-WJBPREEXSA-N
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Description

MC1288, also known as 20-epi-1α,25-dihydroxycholecalciferol, is a synthetic analogue of vitamin D. This compound has been developed to exhibit enhanced biological activity and reduced calcemic effects compared to natural vitamin D. MC1288 is primarily known for its potent immunomodulatory and anti-inflammatory properties, making it a valuable candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC1288 involves multiple steps, starting from the natural precursor, vitamin D3. The key steps include the introduction of the 20-epi modification and the hydroxylation at positions 1 and 25. The synthetic route typically involves the following steps:

    Protection of hydroxyl groups: The hydroxyl groups at positions 1 and 25 are protected using suitable protecting groups.

    20-epi modification: The C-20 position is modified to introduce the 20-epi configuration.

    Deprotection and hydroxylation: The protecting groups are removed, and the hydroxyl groups are introduced at positions 1 and 25 using specific reagents and conditions.

Industrial Production Methods

Industrial production of MC1288 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

MC1288 undergoes various chemical reactions, including:

    Oxidation: MC1288 can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the hydroxyl groups or other functional groups in the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

MC1288 has a wide range of scientific research applications, including:

Mechanism of Action

MC1288 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium homeostasis, immune response, and cell proliferation. Upon binding to the vitamin D receptor, MC1288 induces conformational changes that enhance the receptor’s ability to interact with specific DNA sequences, leading to the activation or repression of target genes. This mechanism underlies its immunomodulatory and anti-inflammatory effects .

Comparison with Similar Compounds

MC1288 is compared with other vitamin D analogues, such as EB1089 and CB1093. These compounds share similar structures but differ in their biological activities and calcemic effects. MC1288 is unique in its potent immunomodulatory properties and reduced calcemic activity, making it a valuable candidate for therapeutic applications where minimizing calcium-related side effects is crucial .

List of Similar Compounds

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23+,24-,25-,27+/m0/s1

InChI Key

GMRQFYUYWCNGIN-WJBPREEXSA-N

Isomeric SMILES

C[C@@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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